PDE5A1 Inhibition Potency and PDE2A Selectivity Window
ChEMBL-curated BindingDB data for a compound bearing the same core pyridyl-cyclopropyl-acetamide scaffold as N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide show high potency against PDE5A1 (IC₅₀ = 13 nM) and a selectivity window of >1,500-fold over PDE2A (IC₅₀ > 20,000 nM) [1]. While the target compound's alkyne substituent is expected to modulate potency, the scaffold's inherent selectivity for PDE5 over PDE2 is a key differentiator from non-selective PDE inhibitors.
| Evidence Dimension | PDE5A1 inhibition potency and PDE2A selectivity |
|---|---|
| Target Compound Data | PDE5A1 IC₅₀ = 13 nM; PDE2A IC₅₀ > 20,000 nM (for structurally related pyridyl-cyclopropyl-acetamide scaffold, ChEMBL 4281590/BDBM50467484) |
| Comparator Or Baseline | Sildenafil: PDE5 IC₅₀ ≈ 3.5 nM; PDE6 IC₅₀ ≈ 30 nM (selectivity ratio ~9-fold) [2] |
| Quantified Difference | The scaffold demonstrates >1,500-fold PDE5/PDE2 selectivity, compared to sildenafil's ~9-fold PDE5/PDE6 selectivity—suggesting a fundamentally different off-target profile. |
| Conditions | Recombinant human PDE5A1 and PDE2A inhibition assays (baculovirus-infected sf9 cells) |
Why This Matters
The scaffold's high PDE5/PDE2 selectivity suggests that functionalization with the prop-2-ynyl group could yield probe molecules with reduced risk of PDE2-mediated off-target effects, unlike first-generation PDE5 inhibitors.
- [1] BindingDB. BDBM50467484 (CHEMBL4281590) Affinity Data. IC₅₀ PDE5A1: 13 nM; PDE2A: >20,000 nM. View Source
- [2] Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002;56(6):453-459. View Source
